molecular formula C20H22N2O4 B1677433 (+-)-6-(2-Hydroxy-3-((3-methoxybenzyl)amino)propoxy)-2(1H)-quinolinone CAS No. 143343-82-2

(+-)-6-(2-Hydroxy-3-((3-methoxybenzyl)amino)propoxy)-2(1H)-quinolinone

Cat. No.: B1677433
CAS No.: 143343-82-2
M. Wt: 354.4 g/mol
InChI Key: SMFUDVJKOUBSBI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OPC-18750 involves the preparation of 6-(3-amino-2-hydroxypropoxy)-2(1H)-quinolinone derivatives. The key steps include:

Industrial Production Methods

Industrial production of OPC-18750 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be scaled up from laboratory to industrial scale without loss of efficiency.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the produced compound.

Chemical Reactions Analysis

Types of Reactions

OPC-18750 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives of the quinolinone core, each with potentially different biological activities .

Scientific Research Applications

Chemistry

In chemistry, OPC-18750 serves as a model compound for studying the synthesis and reactivity of quinolinone derivatives. Its synthesis and reactions provide insights into the behavior of similar compounds.

Biology

Biologically, OPC-18750 is significant for its positive inotropic effects. It has been studied in various biological models to understand its effects on heart muscle contraction and its potential therapeutic benefits .

Medicine

In medicine, OPC-18750 has been investigated for its potential to treat heart failure. Clinical studies have shown that it can increase the strength of heart muscle contractions without significantly affecting heart rate or blood pressure, making it a promising candidate for heart failure treatment .

Industry

In the pharmaceutical industry, OPC-18750 represents a class of compounds with potential therapeutic benefits. Its development and study contribute to the broader field of cardiovascular drug research and development.

Mechanism of Action

OPC-18750 exerts its effects by targeting specific molecular pathways involved in heart muscle contraction. The compound interacts with receptors and enzymes in the heart muscle cells, leading to an increase in the strength of contractions. This positive inotropic effect is achieved without significantly affecting heart rate or blood pressure, making it a unique and valuable therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

OPC-18750 is unique in its ability to selectively increase the strength of heart muscle contractions without significantly affecting heart rate or blood pressure. This selectivity makes it a promising candidate for treating heart failure with fewer side effects compared to other inotropic agents .

Properties

CAS No.

143343-82-2

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

6-[2-hydroxy-3-[(3-methoxyphenyl)methylamino]propoxy]-1H-quinolin-2-one

InChI

InChI=1S/C20H22N2O4/c1-25-17-4-2-3-14(9-17)11-21-12-16(23)13-26-18-6-7-19-15(10-18)5-8-20(24)22-19/h2-10,16,21,23H,11-13H2,1H3,(H,22,24)

InChI Key

SMFUDVJKOUBSBI-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CNCC(COC2=CC3=C(C=C2)NC(=O)C=C3)O

Canonical SMILES

COC1=CC=CC(=C1)CNCC(COC2=CC3=C(C=C2)NC(=O)C=C3)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(+-)-6-(2-hydroxy-3-((3-methoxybenzyl)amino)propoxy)-2(1H)-quinolinone
OPC 18750
OPC-18750
OPC18750

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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